![molecular formula C33H63PSi3 B14180164 Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane CAS No. 923013-78-9](/img/structure/B14180164.png)
Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane is a chemical compound characterized by the presence of three tri(propan-2-yl)silyl groups attached to an ethynyl phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane typically involves the reaction of tri(propan-2-yl)silylacetylene with a suitable phosphane precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: Reduction reactions can convert the compound into different phosphane derivatives.
Substitution: Substitution reactions involve the replacement of one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include phosphane oxides, reduced phosphane derivatives, and substituted phosphane compounds.
Scientific Research Applications
Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. It can also participate in radical reactions, where it promotes the formation of reactive intermediates through single-electron transfer processes . These interactions enable the compound to exert its effects in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tris{[tri(propan-2-yl)silyl]ethynyl}phosphane include:
Triisopropylsilylacetylene: A precursor used in the synthesis of this compound.
9,10-Bis[(triisopropylsilyl)ethynyl]anthracene: A compound with similar structural features and applications.
Uniqueness
This compound is unique due to its specific combination of tri(propan-2-yl)silyl groups and ethynyl phosphane core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
923013-78-9 |
|---|---|
Molecular Formula |
C33H63PSi3 |
Molecular Weight |
575.1 g/mol |
IUPAC Name |
tris[2-tri(propan-2-yl)silylethynyl]phosphane |
InChI |
InChI=1S/C33H63PSi3/c1-25(2)35(26(3)4,27(5)6)22-19-34(20-23-36(28(7)8,29(9)10)30(11)12)21-24-37(31(13)14,32(15)16)33(17)18/h25-33H,1-18H3 |
InChI Key |
MOSVDAQPYXKSDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CP(C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


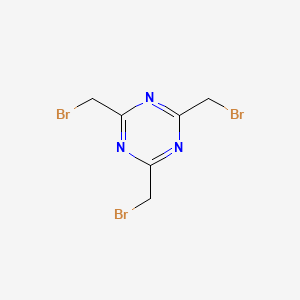
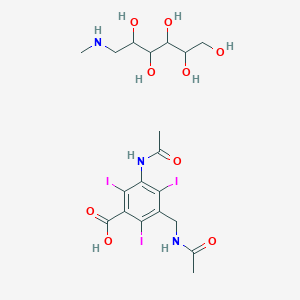
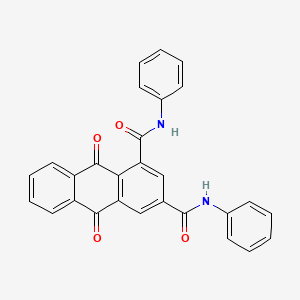
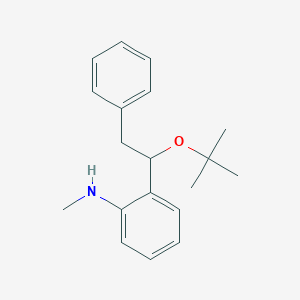
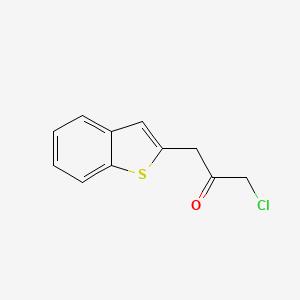
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)
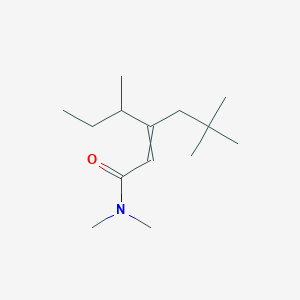

![1-[3-[4-[3-[4-(3-Pyren-1-ylphenyl)phenyl]phenyl]phenyl]phenyl]pyrene](/img/structure/B14180158.png)
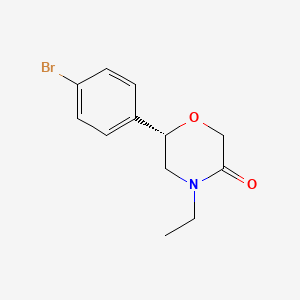

![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(4-methoxybutyl)-](/img/structure/B14180172.png)
